1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
The industrial production of 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride, which acts as a Lewis acid catalyst . The resulting monocyclic intermediate is then cyclized in the presence of 85% phosphoric acid to yield the final product . This method ensures the acetyl group is positioned at the 2nd position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Chemical Reactions Analysis
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its fragrance properties are studied for their effects on human behavior and psychology.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one primarily involves its interaction with olfactory receptors in the human nose. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its woody, ambergris-like scent . The molecular targets include specific olfactory receptors that are sensitive to its unique structure.
Comparison with Similar Compounds
1-(2,5,5,7,8,8-Hexamethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-2-yl)ethan-1-one is unique due to its specific structure and odor profile. Similar compounds include:
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its similar woody scent but with slight variations in odor intensity.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another synthetic fragrance with a musk-like odor.
Naphthalene derivatives: Various naphthalene-based compounds with different functional groups and odor profiles.
These comparisons highlight the uniqueness of this compound in terms of its specific fragrance characteristics and applications.
Properties
CAS No. |
74661-95-3 |
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Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(2,5,5,7,8,8-hexamethyl-3,4,4a,8a-tetrahydro-1H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C18H30O/c1-12-10-16(3,4)14-8-9-18(7,13(2)19)11-15(14)17(12,5)6/h10,14-15H,8-9,11H2,1-7H3 |
InChI Key |
HZIQYRUFPPFPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2CCC(CC2C1(C)C)(C)C(=O)C)(C)C |
Origin of Product |
United States |
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